molecular formula C12H24N4O3 B1445950 tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate CAS No. 1463524-40-4

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate

Cat. No.: B1445950
CAS No.: 1463524-40-4
M. Wt: 272.34 g/mol
InChI Key: VFJJOPDETQTJDU-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate (CAS: 1463524-40-4) is a piperidine-based carbamate derivative featuring a hydrazino-oxoethyl substituent. This compound is characterized by its tert-butyl carbamate group, which enhances steric protection and stability, and a hydrazino-oxoethyl moiety (-CH₂-C(=O)-NH-NH₂) that confers nucleophilic and chelating properties. Its purity (95%) and availability (MFCD29035066) make it a valuable intermediate for research .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydrazinyl-2-oxoethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)14-9-4-6-16(7-5-9)8-10(17)15-13/h9H,4-8,13H2,1-3H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJOPDETQTJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific Preparation Methods and Conditions

While direct literature on the exact preparation of tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate is limited, closely related synthetic protocols for tert-butyl piperidin-4-ylcarbamate derivatives provide valuable insights.

Step Reagents and Conditions Description Yield / Notes
1 tert-Butyl piperidin-4-ylcarbamate + 3-chloro-4-nitrobenzene sulfonyl chloride, N-ethyl-N,N-diisopropylamine, DCM, 20 °C, 1 h, nitrogen atmosphere Sulfonylation of the piperidine nitrogen to introduce electrophilic functionality; inert atmosphere to prevent side reactions 84% yield; purified by flash chromatography; white solid obtained
2 tert-Butyl piperidin-4-ylcarbamate + 3,5-dichlorobenzyl alcohol + carbonyldiimidazole (CDI), DMF, 50 °C, 3 days Formation of carbamate or amide linkage via CDI activation; prolonged heating to ensure completion High yield; crude purified by extraction and chromatography
3 tert-Butyl piperidin-4-ylcarbamate + 2-bromo-5-nitro thiazole + potassium carbonate, acetonitrile, 20 °C, 4 h Nucleophilic substitution to install heteroaryl substituent at piperidine nitrogen 84% yield; product isolated as yellow solid after column chromatography
4 tert-Butyl piperidin-4-ylcarbamate + N-(3-(trifluoromethyl)benzoyl)glycine + PyBroP + 4-dimethylaminopyridine + N,N-diisopropylethylamine, DCM, 20 °C, 24 h, molecular sieves Amide coupling to introduce acyl glycine moiety; molecular sieves used to remove water and drive reaction Purified intermediate obtained by chromatography; detailed NMR characterization provided

Proposed Route for this compound

Based on the above methods and typical synthetic logic for hydrazino-oxoethyl substitution, a plausible preparation involves:

  • Step 1: Start with tert-butyl piperidin-4-ylcarbamate as the protected piperidine scaffold.
  • Step 2: Introduce a 2-oxoethyl group at the 1-position of piperidine via alkylation or acylation using a suitable 2-bromoacetyl or 2-chloroacetyl derivative.
  • Step 3: Convert the oxo group into a hydrazino group by reaction with hydrazine hydrate or hydrazine derivatives under controlled conditions.
  • Step 4: Purify the final compound by chromatographic methods.

Representative Reaction Conditions for Hydrazino Group Introduction

  • Use of hydrazine hydrate in ethanol or methanol at reflux or room temperature depending on substrate stability.
  • Protection of the piperidine nitrogen with tert-butyl carbamate prevents side reactions.
  • Reaction monitored by TLC and LC-MS to confirm conversion.

Data Table Summarizing Key Parameters

Parameter Typical Value / Condition Comments
Starting material tert-Butyl piperidin-4-ylcarbamate Commercially available or prepared via Boc protection of piperidine
Coupling agents Carbonyldiimidazole (CDI), PyBroP Facilitate amide or carbamate bond formation
Base N-ethyl-N,N-diisopropylamine, potassium carbonate Neutralize acids formed and promote nucleophilic substitution
Solvents Dichloromethane (DCM), DMF, ethyl acetate, acetonitrile Selected for solubility and reaction compatibility
Temperature 20 °C to 50 °C Mild to moderate heating to optimize reaction rate
Atmosphere Nitrogen (inert) Prevent oxidation or moisture-sensitive side reactions
Reaction time 1 h to 3 days Depends on step and reagents
Purification Flash column chromatography Use of EtOAc/hexane or DCM/EtOAc mixtures

Research Findings and Notes

  • The tert-butyl carbamate group is stable under the above conditions, enabling selective functionalization at the 1-position of piperidine.
  • Coupling reagents such as CDI and PyBroP provide efficient activation of carboxylic acids or alcohols for carbamate or amide formation.
  • Hydrazino group introduction typically requires careful control to avoid overreaction or decomposition.
  • Purification by flash chromatography is effective for isolating high-purity intermediates and final products.
  • NMR and mass spectrometry data confirm the structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can lead to the formation of azides or other nitrogen-containing compounds .

Scientific Research Applications

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate, focusing on substituents, functional groups, synthesis, and applications.

Compound Name (CAS) Key Substituent/Functional Group Molecular Weight (g/mol) Synthesis Method Potential Applications References
This compound (1463524-40-4) Hydrazino-oxoethyl (-CH₂-C(=O)-NH-NH₂) Not explicitly provided Likely involves hydrazine addition to ketone intermediates Drug intermediates, chelating agents
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl (-COCH₃) Not explicitly provided Acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM Intermediate for kinase inhibitors
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate (C₁₈H₁₈FN₃O₄) Hydroxyimino-oxoethyl (-C(=N-OH)-CO-C₆H₄F) 359.36 Nitrosation of ketone intermediates in acetic acid CK1δ inhibitors for neurodegenerative diseases
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridinyl (C≡N-substituted pyridine) Not explicitly provided Nucleophilic substitution or coupling reactions Ligands for receptors or catalysts
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate (1286274-02-9) 3-Bromobenzyl (Br-C₆H₄-CH₂-) 383.30 Alkylation of piperidine with bromobenzyl halides Structural analogs for receptor modulation
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (1774897-54-9) 2-Methoxyethyl (-CH₂CH₂-OCH₃) 272.38 Alkylation or etherification reactions Solubility modifiers in drug formulations

Structural and Functional Group Analysis

  • Hydrazino-oxoethyl vs. Acetyl (): The acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate is electron-withdrawing, reducing the piperidine ring’s basicity compared to the hydrazino-oxoethyl group. The latter’s hydrazine moiety enhances nucleophilicity, enabling conjugation with aldehydes/ketones to form hydrazones .
  • Hydroxyimino-oxoethyl (): This group introduces a tautomeric equilibrium between oxime and nitroso forms, which may stabilize metal coordination complexes. The fluorophenyl substituent adds lipophilicity, aiding blood-brain barrier penetration in CK1δ inhibitors .
  • 4-Cyanopyridinyl (): The cyano group enhances π-stacking interactions in receptor binding, making this compound suitable for catalytic or ligand-based applications .

Biological Activity

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 259180-79-5

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzyme activities and modulation of signaling pathways.

  • NLRP3 Inflammasome Inhibition : Similar compounds have been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The inhibition of this pathway can lead to reduced pyroptosis and decreased release of pro-inflammatory cytokines like IL-1β .
  • Anticancer Activity : Hydrazone derivatives, including those related to piperidine structures, have demonstrated promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models .
  • Neuroprotective Effects : Some studies suggest that compounds with piperidine structures can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

In Vitro Studies

In vitro studies have been conducted to assess the effects of this compound on cell lines. For instance:

  • Cell Viability Assays : The compound was evaluated for cytotoxicity using MTT assays on THP-1 cells treated with lipopolysaccharides (LPS) to induce an inflammatory response. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential cytotoxic effects against activated immune cells .
Concentration (µM)% Cell Viability
0100
1085
5060
10030

In Vivo Studies

Preliminary animal studies have indicated that compounds similar to this compound may reduce tumor size in xenograft models and alleviate symptoms in models of neurodegenerative diseases .

Case Studies

  • Inflammation Models : A study investigated the effects of hydrazone derivatives on inflammation-induced models, demonstrating that treatment with these compounds resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Research : In a recent trial, a related compound showed promise in inhibiting the growth of gastrointestinal stromal tumors (GIST) by targeting specific mutations within the PDGFRA gene, highlighting the potential for similar structures in targeted cancer therapies .

Q & A

Basic: What are the standard synthetic routes for tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

Nucleophilic substitution : Reacting 4-aminopiperidine with tert-butyl chloroformate to introduce the carbamate group .

Hydrazine incorporation : Coupling the intermediate with bromoacetylhydrazine or via hydrazinolysis of a ketone precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
Key considerations include inert atmosphere (N₂) to prevent oxidation and moisture-sensitive reagent handling. Yield optimization often requires stoichiometric control and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example:

  • Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to model the hydrazino-oxoethyl moiety’s conformation .
  • Challenges include resolving disorder in the tert-butyl group; anisotropic displacement parameters and Twinned refinement in SHELX may be required .
    Comparative analysis with NMR (¹H, ¹³C, DEPT) and IR (stretching frequencies for C=O, N-H) validates crystallographic findings .

Basic: What are the primary stability concerns for this compound under experimental conditions?

Methodological Answer:
Stability is influenced by:

  • pH sensitivity : The carbamate group hydrolyzes under strongly acidic/basic conditions. Store at pH 6–8 in buffered solutions .
  • Thermal degradation : Decomposition observed >80°C (DSC/TGA analysis). Store at –20°C under desiccation .
  • Light sensitivity : Hydrazine derivatives are prone to photolytic cleavage; use amber vials for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

Methodological Answer:
SAR strategies include:

Hydrazine modification : Replace the hydrazino group with acylhydrazones or thiosemicarbazides to enhance metal-chelating activity (e.g., for enzyme inhibition) .

Piperidine ring substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate receptor binding affinity .

In silico screening : Use docking software (AutoDock Vina) to predict interactions with targets like histone deacetylases (HDACs) or bacterial enzymes .
Validate via enzymatic assays (IC₅₀ determination) and cytotoxicity profiling (MTT assays) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:
Common issues:

  • Polar byproducts : Hydrazine intermediates often co-elute with the product. Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for separation .
  • Solubility : Poor solubility in non-polar solvents. Switch to DMF/THF mixtures during recrystallization .
  • Hydrazine oxidation : Add antioxidants (e.g., BHT) to reaction mixtures to prevent degradation .

Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?

Methodological Answer:
As a scaffold :

  • Its piperidine-hydrazine core serves as a "fragment" for library synthesis. Link via Suzuki coupling (e.g., introducing aryl boronic acids to the hydrazino group) .
  • SPR (Surface Plasmon Resonance) screening : Immobilize the compound on biosensor chips to identify protein binders (KD measurements) .
  • Crystallographic fragment screening : Co-crystallize with target proteins (e.g., kinases) to map binding pockets .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H (δ 1.4 ppm for tert-butyl, δ 6.8–7.2 ppm for hydrazine NH), ¹³C (C=O at ~155 ppm) .
  • HRMS : ESI+ mode to confirm molecular ion [M+H]⁺ (expected m/z: calc. 300.1921) .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .

Advanced: How can computational modeling predict its metabolic pathways?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to forecast cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., hydrazine glucuronidation) with Schrödinger’s Metabolism Module .
    Validate via in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (hydrazine derivatives are irritants) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Spill management : Neutralize with 10% acetic acid before disposal (prevents hydrazine release) .

Advanced: How does its conformational flexibility impact receptor binding?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze piperidine ring puckering (NMR-derived torsional angles vs. simulation trajectories) .
  • Free energy perturbation (FEP) : Quantify energy changes upon locking the ring in chair/half-chair conformations (e.g., using AMBER) .
    Experimental validation via X-ray co-crystals with target proteins (e.g., serotonin receptors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate

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